molecular formula C25H48O2 B082189 Propyl (Z)-docos-13-enoate CAS No. 10507-48-9

Propyl (Z)-docos-13-enoate

Katalognummer: B082189
CAS-Nummer: 10507-48-9
Molekulargewicht: 380.6 g/mol
InChI-Schlüssel: ZBCJNEVCBQAZRU-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl (Z)-docos-13-enoate is a monounsaturated fatty acid ester comprising a 22-carbon chain (docos-13-enoate) with a Z-configured double bond at position 13, esterified to a propyl group. Esters of unsaturated fatty acids are often studied for their physicochemical properties, including viscosity, solubility, and thermal stability, which vary with alkyl chain length and branching .

Eigenschaften

CAS-Nummer

10507-48-9

Molekularformel

C25H48O2

Molekulargewicht

380.6 g/mol

IUPAC-Name

propyl (Z)-docos-13-enoate

InChI

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11-

InChI-Schlüssel

ZBCJNEVCBQAZRU-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC

Andere CAS-Nummern

10507-48-9

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Octyl (Z)-Docos-13-Enoate

Structural Differences: The octyl ester variant features a longer, straight-chain alkyl group (C8) compared to the propyl (C3) group. This increases its molecular weight and likely enhances lipophilicity. Applications: Market reports highlight its widespread use across industries, with historical consumption data tracked since 1995. Market Data: The compound’s global consumption is extensively documented, with projections extending to 2044. Reports include granular data on distribution channels, marketing strategies, and regional trends, suggesting its commercial significance .

Isopropyl (Z)-Docos-13-Enoate

Structural Differences: The isopropyl group introduces branching, which typically reduces melting points and alters solubility compared to linear alkyl chains. Physicochemical Properties: With the formula C25H48O2 (CAS 10507-50-3), its branched structure may lower crystallinity, enhancing suitability for emulsions or coatings. Availability: P&S Chemicals lists this compound as available for quotation, indicating niche industrial or research applications .

Taxane Ester Analogs

For example:

  • Propyl analog : Exhibits moderate activity in preclinical studies.
  • sec-Butyl analog: Enhanced stability due to steric hindrance from branching. These findings suggest that alkyl chain modifications in Propyl (Z)-docos-13-enoate could similarly affect its bioactivity or stability in pharmaceutical contexts .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula CAS Number Alkyl Chain Key Characteristics
Propyl (Z)-docos-13-enoate C25H48O2 Not provided C3 (linear) Inferred higher volatility vs. octyl
Octyl (Z)-docos-13-enoate C30H58O2 EC 243-292-7 C8 (linear) High lipophilicity; commercial dominance
Isopropyl (Z)-docos-13-enoat C25H48O2 10507-50-3 C3 (branched) Potential for enhanced solubility

Research Findings and Implications

  • Industrial Use: Octyl (Z)-docos-13-enoate’s extensive market presence underscores its utility in sectors requiring stable, long-chain esters. Propyl variants may serve in applications demanding lower viscosity .
  • Biological Activity: Taxane analogs highlight the importance of alkyl chain length in drug design. Propyl (Z)-docos-13-enoate’s unsaturated structure could offer unique interactions in drug delivery systems .
  • Synthetic Challenges: emphasizes purity challenges in propyl ester synthesis (e.g., propyl guaiacol had 71.5% purity), suggesting similar complexities may apply to Propyl (Z)-docos-13-enoate .

Q & A

Q. How can PICOT frameworks guide hypothesis-driven research on Propyl (Z)-docos-13-enoate?

  • Methodological Answer : Structure questions using:
  • Population : Specific cell lines or animal models.
  • Intervention : Dose-response or combinatorial treatments.
  • Comparison : Baseline vs. modified formulations.
  • Outcome : Quantitative metrics (e.g., IC₅₀, bioavailability).
  • Time : Acute vs. chronic exposure.
    This framework ensures clarity and reproducibility in experimental goals .

Data Management and Reproducibility

Q. What protocols ensure transparent data sharing for studies involving Propyl (Z)-docos-13-enoate?

  • Methodological Answer : Adhere to FAIR principles:
  • Findable : Deposit datasets in public repositories (e.g., PubChem, Figshare) with unique DOIs.
  • Accessible : Use open-access formats (e.g., .csv, .mnova).
  • Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical terms).
  • Reusable : Provide detailed experimental protocols in supplementary materials .

Q. How can researchers mitigate biases in interpreting bioactivity data for Propyl (Z)-docos-13-enoate?

  • Methodological Answer : Implement blinding in assays, use randomized sample allocation, and apply statistical corrections (e.g., Bonferroni for multiple comparisons). Independent replication by third-party labs is critical for high-impact claims .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.